![molecular formula C13H8F3NO2 B1386518 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde CAS No. 1086379-09-0](/img/structure/B1386518.png)
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Übersicht
Beschreibung
“4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde” is a chemical compound with the formula C₁₃H₈F₃NO₂ . It has a molecular weight of 267.21 . The compound is characterized by the presence of a trifluoromethyl group and a pyridine ring, both of which are attached to a benzaldehyde group .
Synthesis Analysis
The synthesis of “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde” and similar compounds often involves the introduction of a trifluoromethyl group into a pyridine ring . This can be achieved through various methods, including the exchange of chlorine and fluorine atoms using trichloromethyl-pyridine, or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde” is characterized by a trifluoromethyl group (-CF3), a pyridine ring, and a benzaldehyde group . The trifluoromethyl group is attached to the 6-position of the pyridine ring, and the benzaldehyde group is attached to the 4-position of the pyridine ring via an oxygen atom .Physical And Chemical Properties Analysis
“4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde” is a compound with the formula C₁₃H₈F₃NO₂ and a molecular weight of 267.21 . It is characterized by the presence of a trifluoromethyl group, a pyridine ring, and a benzaldehyde group .Wissenschaftliche Forschungsanwendungen
Agrochemicals
- Field : Agriculture
- Application : TFMP derivatives are used in the protection of crops from pests .
- Results : The use of TFMP derivatives in agrochemicals has helped protect crops from pests, contributing to increased crop yields .
Pharmaceuticals
- Field : Pharmaceutical industry
- Application : TFMP derivatives are used in the development of pharmaceutical compounds .
- Results : Several pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Green Chemistry
- Field : Green Chemistry
- Application : The compound is used in the synthesis of 4,4′,4′′-tricarboxy-2,2′:6′,2′′-terpyridine .
- Methods : The synthesis pathway has a lower ecological impact with respect to yield, atom economy, solvent and chemicals used, and wastes generated when compared to a previously reported method .
- Results : The title compound can be used to prepare complexes that are valuable for applications in Dye Sensitized Solar Cells .
Quantum Physics
- Field : Quantum Physics
- Application : The compound is used in solving challenging computational problems in quantum physics using a new method called wavefunction matching .
- Methods : The new approach has applications to fields such as nuclear physics, where it is enabling theoretical calculations of atomic nuclei that were previously not possible .
- Results : The new wavefunction-matching approach is designed to solve computational problems .
Animal Health Products
- Field : Veterinary Medicine
- Application : TFMP derivatives are used in the development of veterinary products .
- Results : Two veterinary products containing the TFMP moiety have been granted market approval .
Functional Materials
- Field : Material Science
- Application : TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many functional materials .
- Results : Many recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-2-1-3-12(17-11)19-10-6-4-9(8-18)5-7-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTRNOGUEBNJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

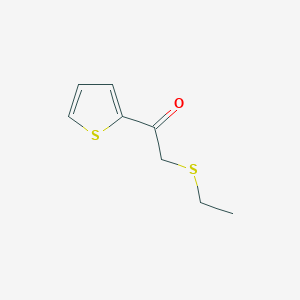
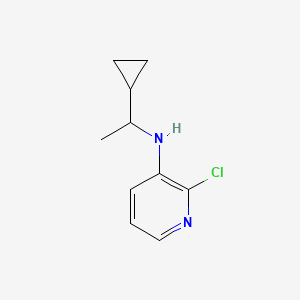
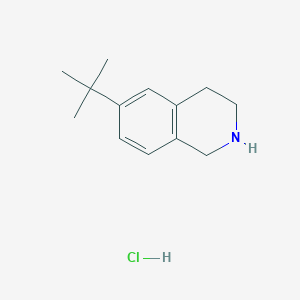
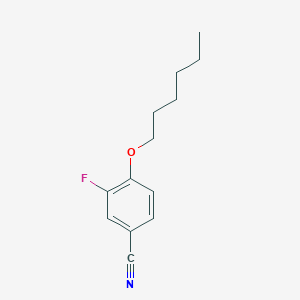
![N-[Isobutyl]2-nitro-5-chloroaniline](/img/structure/B1386441.png)
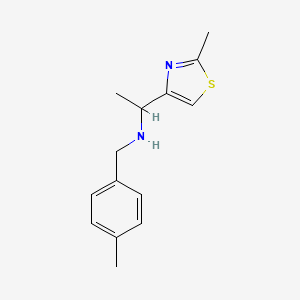
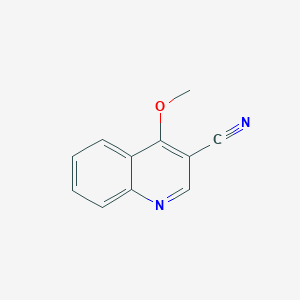
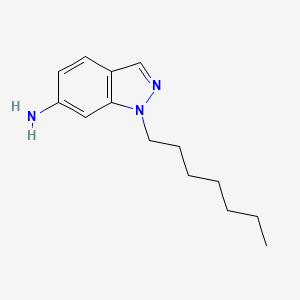
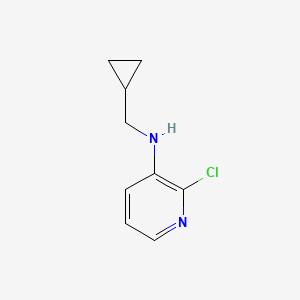
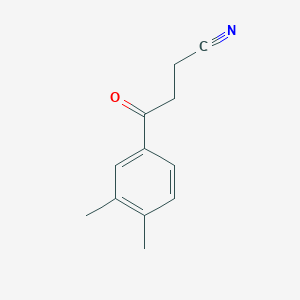
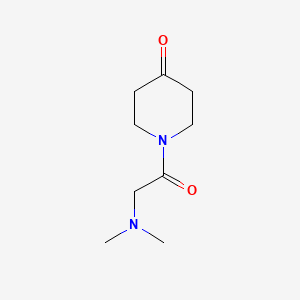
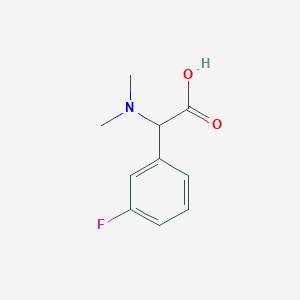
![2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine](/img/structure/B1386457.png)
![{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine](/img/structure/B1386458.png)